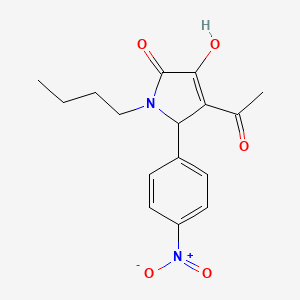![molecular formula C19H21ClN2O2 B5150965 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2000 by scientists at GlaxoSmithKline as a potential treatment for drug addiction. Since then, it has been widely studied for its potential therapeutic applications and as a tool for understanding the role of dopamine D3 receptors in the brain.
Wirkmechanismus
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide works by selectively blocking dopamine D3 receptors in the brain. These receptors are involved in reward and motivation pathways, and are thought to play a key role in addiction. By blocking these receptors, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide reduces the reinforcing effects of drugs of abuse, making it less likely that an individual will continue to seek out and use these substances.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide is its selectivity for dopamine D3 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation is that it is not highly soluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction and other psychiatric disorders. Additionally, researchers may continue to investigate the specific mechanisms by which 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide exerts its effects on dopamine D3 receptors, in order to better understand the role of these receptors in addiction and other processes. Finally, researchers may explore the potential use of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide as a tool for studying the neurobiology of addiction and related disorders.
Synthesemethoden
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorobenzyl phenyl ether. This compound is then reacted with piperidine-3-carboxylic acid to form the desired product, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. The synthesis process has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. Additionally, it has been investigated for its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia.
Eigenschaften
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-10-2-4-15(13-22)19(21)23/h1,3,5-9,11,15H,2,4,10,12-13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBJOKIZBDTURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)


![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)

![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)